

Environmental Fate and Persistence of Bromofenoxim: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromofenoxim**

Cat. No.: **B080771**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Bromofenoxim** is an obsolete phenoxy selective herbicide.^[1] Understanding its environmental fate and persistence is crucial for assessing its potential long-term impact on ecosystems. This technical guide provides an in-depth overview of the current scientific knowledge regarding the degradation, transformation, and persistence of **Bromofenoxim** in various environmental compartments.

Physicochemical Properties

A summary of the key physicochemical properties of **Bromofenoxim** is presented in the table below. These properties are fundamental to understanding its behavior and transport in the environment.

Property	Value	Reference
IUPAC Name	3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime	[2]
CAS Number	13181-17-4	[3]
Molecular Formula	C ₁₃ H ₇ Br ₂ N ₃ O ₆	[3]
Molecular Weight	461.02 g/mol	[3]
Water Solubility	Low	[1]
Volatility	Not highly volatile	[1]

Environmental Persistence

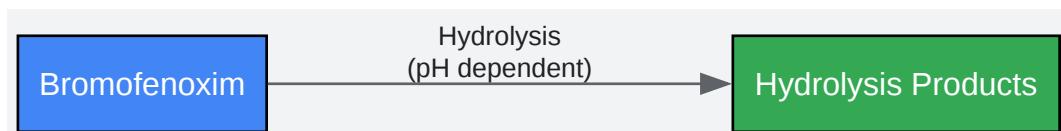
Bromofenoxim is not expected to be persistent in soil or water systems.[\[1\]](#) The following tables summarize the available quantitative data on its dissipation in different environmental matrices.

Persistence in Soil

Specific quantitative data on the half-life of **Bromofenoxim** in soil under various conditions is limited in the available literature. However, for the related compound bromoxynil, a mean half-life of 4.12 days has been reported in soil, with a dissipation rate of 91.25% over 21 days.[\[4\]](#)

Persistence in Water and Sediment

Compartment	Half-life (DT ₅₀)	Conditions	Reference
Water-Sediment System	7 days	Not specified	[1]
Water Phase Only	1 day	Not specified	[1]
Aqueous Hydrolysis (pH 7, 20°C)	25 days	Non-persistent	[1]

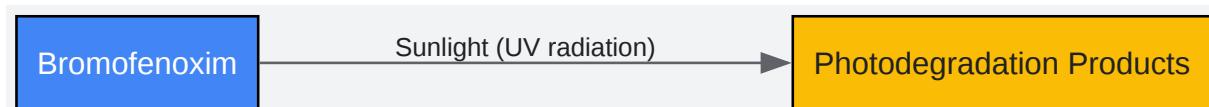

For the related compound bromoxynil phenol, hydrolysis is pH-dependent, with half-lives ranging from 34.1 days at pH 5 to 1.7 days at pH 9.

Degradation Pathways

The degradation of **Bromofenoxim** in the environment is expected to occur through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for many pesticides. The rate of hydrolysis is often dependent on the pH of the surrounding medium.



[Click to download full resolution via product page](#)

Caption: General hydrolysis pathway of **Bromofenoxim**.

Photolysis

Photolysis, or degradation by sunlight, is another significant abiotic process. The direct photolysis quantum yield of aqueous bromoxynil, a related compound, has been measured at 0.064 at 307 nm, with bromide ions detected as a reaction product.^{[5][6]} For bromoxynil phenol, the photolysis half-life is reported to be less than 30 minutes at a wavelength of 313 nm.

[Click to download full resolution via product page](#)

Caption: General photolysis pathway of **Bromofenoxim**.

Microbial Degradation

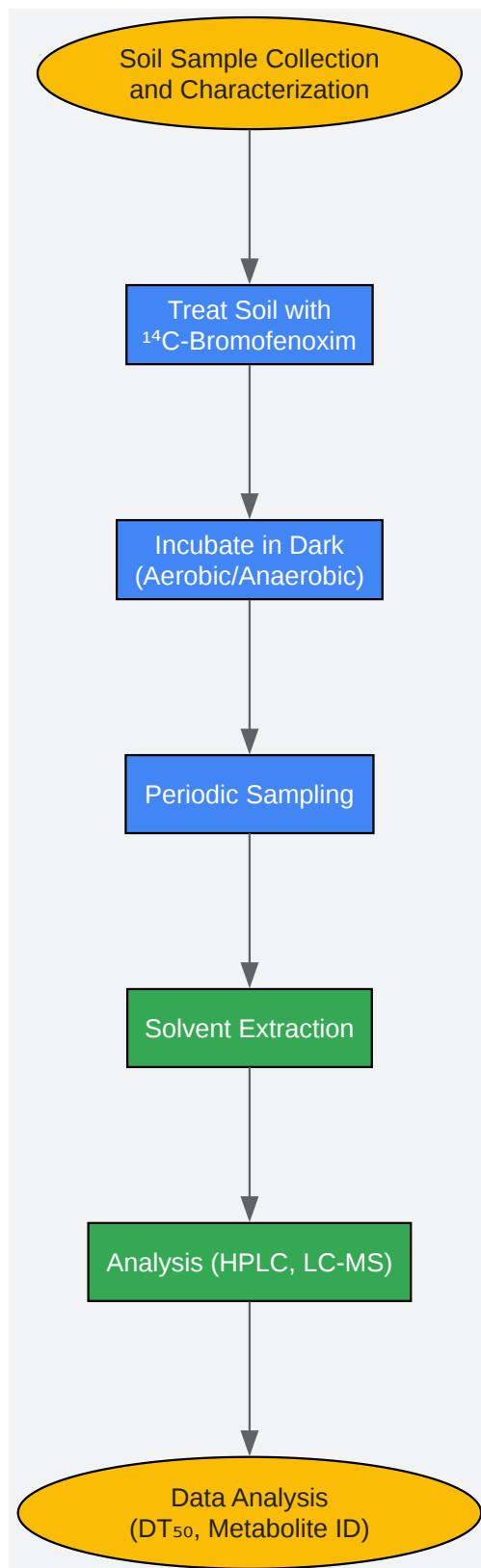
Microbial degradation is a critical process in the breakdown of pesticides in soil and water.

While specific studies on the microbial degradation of **Bromofenoxim** are scarce, research on the related compound bromoxynil provides valuable insights. Under aerobic conditions, the degradation of bromoxynil by soil enrichment cultures is dominated by nitrile hydratase activity. [7] In anaerobic conditions, reductive debromination is the major degradation route.[7]

One study identified that a *Flavobacterium* sp. capable of degrading pentachlorophenol (PCP) can also degrade bromoxynil, producing bromide and cyanide.[8] The proposed initial step in this pathway is the conversion of bromoxynil to 2,6-dibromohydroquinone by PCP hydroxylase. [8]

[Click to download full resolution via product page](#)

Caption: Proposed microbial degradation pathways for Bromoxynil.

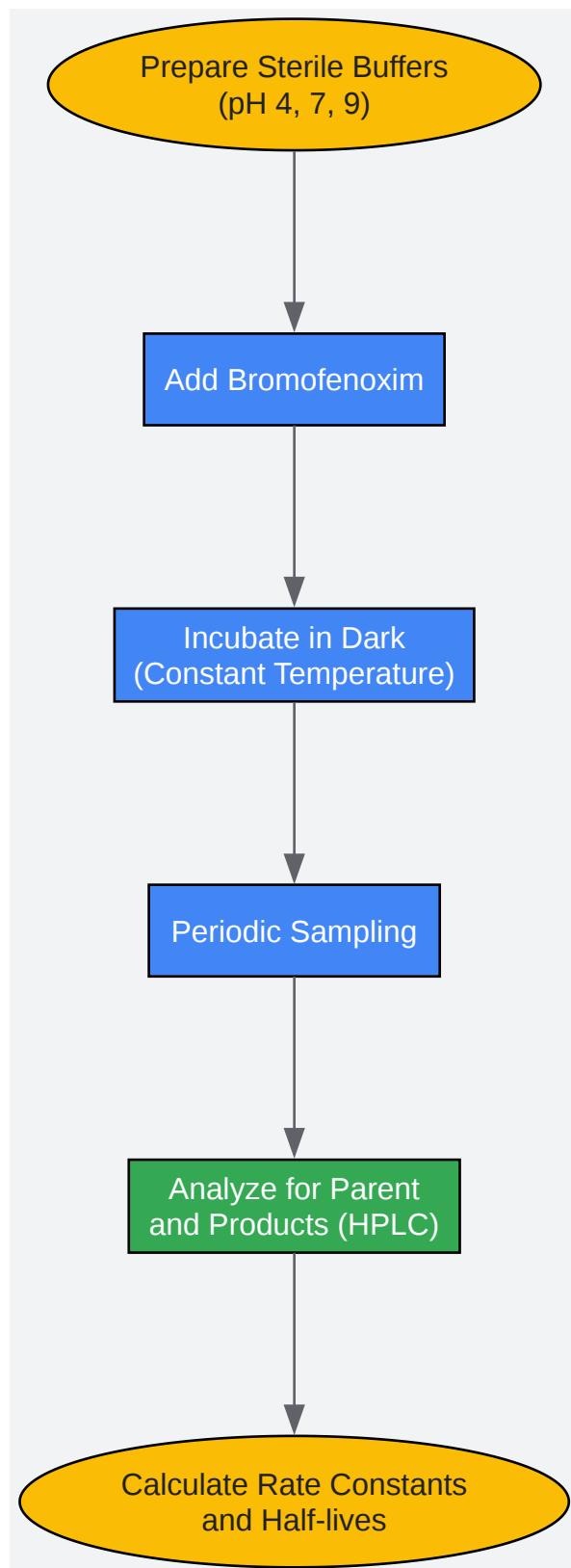

Experimental Protocols

The determination of the environmental fate of pesticides like **Bromofenoxim** follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to evaluate the aerobic and anaerobic transformation of chemicals in soil.^[9]

- Principle: Soil samples are treated with the test substance and incubated in the dark in biometer-type flasks or flow-through systems under controlled laboratory conditions (temperature and moisture).^[9]
- Procedure: At appropriate time intervals, soil samples are extracted and analyzed for the parent substance and its transformation products.^[9] Volatile products are collected and analyzed.^[9] Using a ¹⁴C-labelled test substance allows for the measurement of mineralization rates (evolution of ¹⁴CO₂) and the establishment of a mass balance, including the formation of bound residues.^[9]
- Incubation: The study is typically conducted for up to 120 days in the dark at a constant temperature (e.g., 20°C).^[10] The soil moisture is maintained at a specific level (e.g., 40-60% of maximum water holding capacity). For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas.
- Analysis: Samples are extracted with appropriate solvents and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of metabolites.^[10]

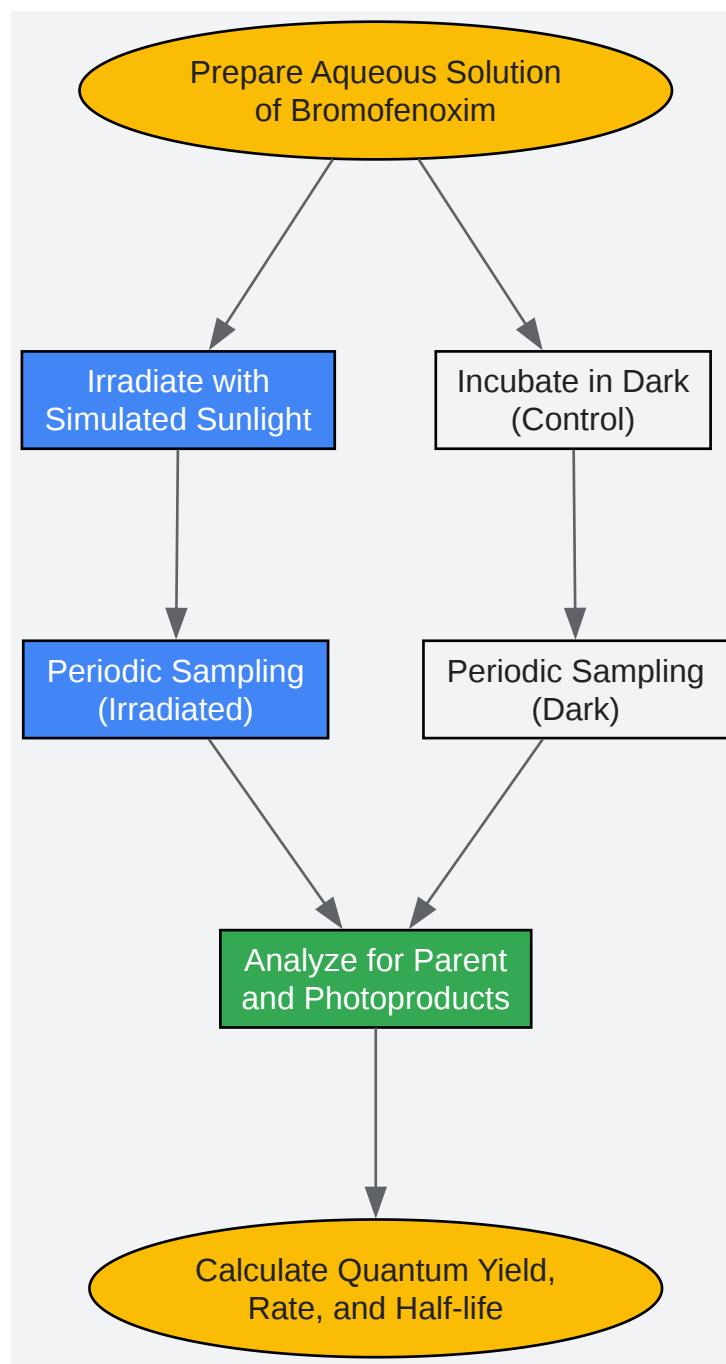

[Click to download full resolution via product page](#)

Caption: Workflow for OECD 307 Soil Metabolism Study.

Hydrolysis as a Function of pH (OECD 111)

This guideline assesses the abiotic hydrolytic transformation of chemicals in aquatic systems at environmentally relevant pH values.[\[11\]](#)[\[12\]](#)

- Principle: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature.[\[11\]](#)[\[12\]](#)
- Procedure: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly assess stability.[\[12\]](#)[\[13\]](#) If significant hydrolysis occurs, a more detailed study is performed at different temperatures to determine the hydrolysis rate constants and half-lives. Samples are taken at various time points and analyzed for the parent compound and degradation products.[\[13\]](#)
- Analysis: Analytical methods such as HPLC are used to quantify the concentration of the test substance and its hydrolysis products over time.


[Click to download full resolution via product page](#)

Caption: Workflow for OECD 111 Hydrolysis Study.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline determines the potential effects of solar irradiation on chemicals in surface water.[\[14\]](#)[\[15\]](#)

- Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight.[\[16\]](#)[\[17\]](#)
- Procedure: The study is conducted in sterile, buffered water. A dark control is run in parallel to differentiate between photolytic and other degradation processes like hydrolysis.[\[16\]](#) The concentration of the test substance and the formation of photoproducts are monitored over time. A xenon arc lamp with filters is commonly used as the light source to simulate the solar spectrum.[\[16\]](#)
- Analysis: The quantum yield, photolysis rate constant, and half-life are determined. Analytical techniques such as HPLC and LC-MS are used for quantification and identification of the parent compound and its photoproducts.[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for OECD 316 Photolysis Study.

Analytical Methods

The analysis of **Bromofenoxim** and its metabolites in environmental matrices typically involves extraction followed by chromatographic separation and detection.

- Extraction: Solid-phase extraction (SPE) is a common technique for preconcentrating and cleaning up water samples.[18] For soil and sediment samples, solvent extraction methods are employed.
- Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS/MS) is a widely used method for the determination of bromoxynil (a related compound) residues in soil and crops.[4] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used for the identification of metabolites.[8]

Conclusion

The available data suggests that **Bromofenoxim** is not a persistent herbicide in the environment. Its degradation is facilitated by a combination of hydrolysis, photolysis, and microbial activity. While quantitative data on its soil persistence is limited, studies on the related compound bromoxynil indicate relatively rapid degradation. Further research focusing specifically on the soil metabolism of **Bromofenoxim** under various environmental conditions would be beneficial for a more comprehensive understanding of its environmental fate. The standardized OECD protocols provide a robust framework for conducting such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromofenoxim (Ref: C9122) [sitem.herts.ac.uk]
- 2. bcppesticidecompendium.org [bcppesticidecompendium.org]
- 3. scbt.com [scbt.com]
- 4. Bromoxynil residues and dissipation rates in maize crops and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation routes of the herbicide bromoxynil in solution and sorbed on silica nanoparticles - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]
- 7. Isotope Fractionation ($\delta^{13}\text{C}$, $\delta^{15}\text{N}$) in the Microbial Degradation of Bromoxynil by Aerobic and Anaerobic Soil Enrichment Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of *Flavobacterium* sp. strain ATCC 39723 is accompanied by cyanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 11. oecd.org [oecd.org]
- 12. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 13. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 17. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 18. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Environmental Fate and Persistence of Bromofenoxim: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080771#environmental-fate-and-persistence-of-bromofenoxim>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com